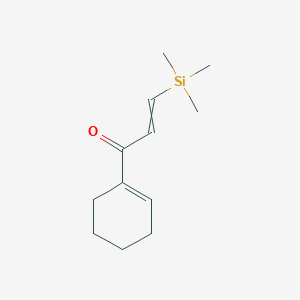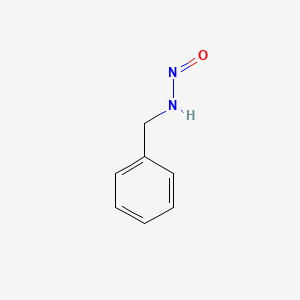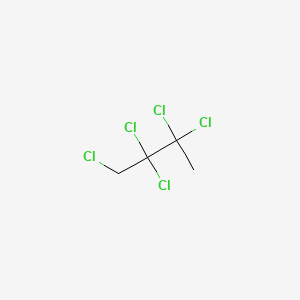
1,2,2,3,3-Pentachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3-Pentachlorobutane is an organochlorine compound with the molecular formula C4H5Cl5 It is a derivative of butane where five hydrogen atoms are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2,3,3-Pentachlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron or ultraviolet light to initiate the radical chlorination process. The reaction conditions include:
Temperature: Typically around 100-150°C.
Pressure: Atmospheric pressure is usually sufficient.
Catalyst: Iron or UV light to generate chlorine radicals.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where butane and chlorine gas are mixed and passed through a reaction chamber under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3-Pentachlorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less chlorinated butane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated butanol or butanoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Substitution: Formation of compounds like 1,2,2,3,3-pentachlorobutanol.
Reduction: Formation of less chlorinated butane derivatives.
Oxidation: Formation of chlorinated butanol or butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3-Pentachlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound for studying the behavior of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a precursor for drug synthesis.
Industry: Used in the production of other chlorinated compounds and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3-Pentachlorobutane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity, genotoxicity, and disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,2,3,3-Pentachlorobutane can be compared with other similar chlorinated butane derivatives:
1,1,2,3,3-Pentachlorobutane: Similar structure but different chlorine atom arrangement, leading to different chemical properties and reactivity.
1,2,2,3,4-Pentachlorobutane: Another isomer with a different chlorine atom arrangement, affecting its physical and chemical properties.
1,1,1,3,3-Pentachlorobutane: Different substitution pattern, resulting in unique reactivity and applications.
Eigenschaften
CAS-Nummer |
83293-82-7 |
|---|---|
Molekularformel |
C4H5Cl5 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,2,2,3,3-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c1-3(6,7)4(8,9)2-5/h2H2,1H3 |
InChI-Schlüssel |
ZOCUIWZWEAZWHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CCl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


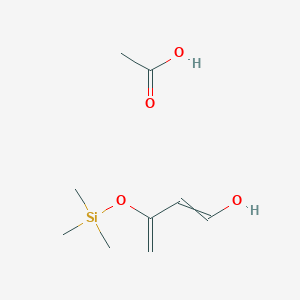
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
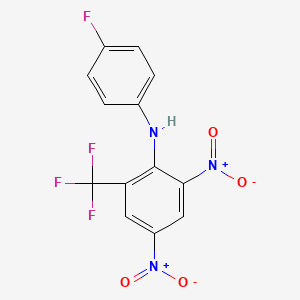
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)

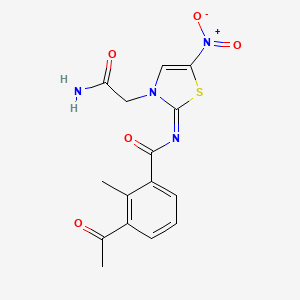
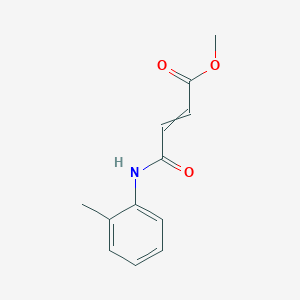

![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)

